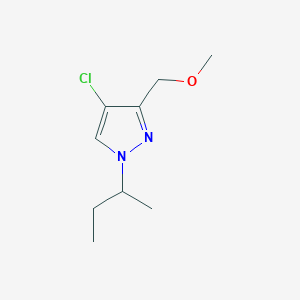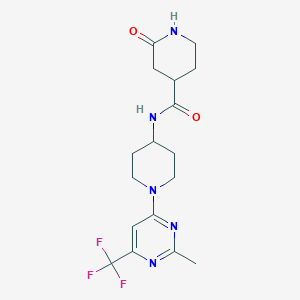
Tert-butyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a chemical compound with the molecular formula C16H22N2O3. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves the following steps:
Formation of Tetrahydroisoquinoline Core: The core structure of tetrahydroisoquinoline can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with a β-phenylethylamine in the presence of an acid catalyst.
Introduction of Acetamido Group: The acetamido group is introduced through acetylation, where the amino group on the tetrahydroisoquinoline core is reacted with acetic anhydride or acetyl chloride in the presence of a base.
Esterification: The carboxylic acid group is then esterified using tert-butanol in the presence of a strong acid catalyst to form the tert-butyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically carried out in reactors with precise temperature and pressure control to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of tetrahydroisoquinoline-2-one derivatives.
Reduction: Formation of tetrahydroisoquinoline-2-ol derivatives.
Substitution: Formation of N-substituted tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry and Biology: Tert-butyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is used as an intermediate in the synthesis of various biologically active compounds. It serves as a precursor for the development of new pharmaceuticals and natural product analogs.
Medicine: This compound has potential applications in the development of drugs targeting neurological disorders, cancer, and infectious diseases. Its derivatives have been studied for their antitumor, antimicrobial, and neuroprotective properties.
Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mécanisme D'action
The mechanism by which tert-butyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The acetamido group can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
Tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound lacks the acetamido group, resulting in different biological activities.
Tert-butyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: This compound has a hydroxyl group instead of the acetamido group, leading to different chemical properties and applications.
Uniqueness: Tert-butyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of the acetamido group, which imparts specific biological activities and chemical reactivity not found in similar compounds.
Propriétés
IUPAC Name |
tert-butyl 7-acetamido-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(19)17-14-6-5-12-7-8-18(10-13(12)9-14)15(20)21-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEZDCYIWMTLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCN(C2)C(=O)OC(C)(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2944472.png)
![Tert-butyl N-[3-[(2R,3R)-3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]propyl]carbamate](/img/structure/B2944473.png)


![(2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2944477.png)
![N'-(6-chloro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2944478.png)
![5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2944479.png)
![3-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2944480.png)
![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2944481.png)

